molecular formula C21H26N2OS2 B028239 Thioridazine 5-Sulfoxide CAS No. 7776-05-8

Thioridazine 5-Sulfoxide

Cat. No. B028239
CAS RN: 7776-05-8
M. Wt: 386.6 g/mol
InChI Key: XLDFFVBQCMLXIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thioridazine 5-Sulfoxide and related thiazine derivatives are synthesized through various chemical reactions that manipulate the thiazine scaffold, a nitrogen and sulfur-based heterocyclic molecule. These synthesis methods are designed to introduce the sulfoxide functional group into the Thioridazine structure, enhancing the molecule's pharmacological profile. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity of these derivatives (Sahiba et al., 2020).

Scientific Research Applications

  • Light-Induced Racemization : A study by Eap et al. (1991) in "Therapeutic Drug Monitoring" highlighted that light-induced racemization of thioridazine 5-sulfoxide in plasma and urine could contribute to cardiotoxicity, suggesting a need for further research on its stereoselectivity (Eap, Souche, Koeb, & Baumann, 1991).

  • Cardiotoxicity in Rat Hearts : Research by Hale and Poklis (1984) in "Toxicology Letters" indicated that thioridazine 5-sulfoxide may partially cause cardiotoxicity by increasing P-R and Q-T intervals and causing delays in conduction and A-V block in isolated rat hearts (Hale & Poklis, 1984).

  • Stereoselective Analysis : Bertucci et al. (2010) in the "Journal of Pharmaceutical and Biomedical Analysis" discussed using circular dichroism spectroscopy to assign the absolute configuration at the sulfur atom of thioridazine metabolites, aiding in understanding the correlation between stereochemistry and drug activity or toxicity (Bertucci et al., 2010).

  • Diastereoisomers in Serum and Urine : A study by Hale and Poklis (1985) in the "Journal of Analytical Toxicology" showed that chronic thioridazine administration produces equal concentrations of diastereoisomers in serum and urine, indicating no stereoselective biotransformation or renal clearance (Hale & Poklis, 1985).

  • Pharmacokinetics Interaction with SSRIs : A study by Daniel et al. (1999) in "Experimental and Toxicologic Pathology" found that selective serotonin reuptake inhibitors (SSRIs) significantly increase the pharmacokinetics of thioridazine and its metabolites in the plasma, posing potential risks for patients with psychiatric illnesses (Daniel, Syrek, Haduch, & Wójcikowski, 1999).

  • Metabolic Pathways in Bovine Liver : Traficante et al. (1979) in "Biochemical Pharmacology" demonstrated that bovine liver preferentially sulfoxidizes chlorpromazine to form inactive ring-sulfoxide, while thioridazine preferentially sulfoxidizes to form the active metabolite mesoridazine, showing varying pharmacological effects (Traficante, Siekierski, Sakalis, & Gershon, 1979).

properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDFFVBQCMLXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998951
Record name 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioridazine 5-Sulfoxide

CAS RN

7776-05-8
Record name Thioridazine-5-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIORIDAZINE 5-SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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